cyanomethyl (Z)-3-phenyl-2-propenoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like single-crystal X-ray diffraction (SC-XRD) analysis . A deep learning approach to chemical structure segmentation has also been developed to discern the structural patterns of chemical compounds from their graphical representations .Chemical Reactions Analysis
Cyanomethyl compounds are used in the synthesis of various heterocyclic compounds . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Renewable Building Blocks for Material Science
Research demonstrates that phloretic acid, a phenolic compound derivable from cyanomethyl (Z)-3-phenyl-2-propenoate, can serve as a sustainable alternative to phenol. It enhances the reactivity of molecules towards benzoxazine ring formation. This approach potentially paves the way for applications in material science due to the versatility of –OH bearing compounds (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Catalytic Oxidation Processes
Transition-metal complexes involving cyanomethyl (Z)-3-phenyl-2-propenoate are significant for liquid-phase catalytic oxidation, impacting industrial processes such as the transformation of cyclohexane into adipic acid and preparation of terephthalic acid (Brégeault, 2003).
Selective Hydrogenation of Phenol Derivatives
A study on the selective hydrogenation of phenol derivatives to cyclohexanone over a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride is notable. This process is crucial for manufacturing polyamides in the chemical industry (Wang, Yao, Li, Su, & Antonietti, 2011).
Protection of Phenols and Amines
The cyanomethyl unit, related to cyanomethyl (Z)-3-phenyl-2-propenoate, is utilized as a protecting group for phenols, primary and secondary amines, and carbamates. This approach offers optimized conditions for the formation and hydrolysis of cyanomethyl, preserving other hydrogenolysis-sensitive groups (Benarab, Boye, Savelon, & Guillaumet, 1993).
Synthesis of Benzofuran Fused Heterocycles
Treatment of 2-(cyanomethyl)phenyl esters leads to the formation of 3-acyl-2-aminobenzofuran derivatives. These derivatives are useful as building blocks for synthesizing benzofuran fused heterocycles (Murai, Miki, & Ohe, 2009).
Photodynamic Therapy Activity
A study focused on a novel zinc(II) complex formed from cyanomethyl (Z)-3-phenyl-2-propenoate and its application in photodynamic therapy against epithelial breast cancer cells. This research highlights the potential of such complexes in medical applications (Dube, Oluwole, Prinsloo, & Nyokong, 2018).
Mechanism of Action
Target of Action
The primary target of cyanomethyl (Z)-3-phenyl-2-propenoate is tubulin , a protein crucial to microtubule structure and function . Tubulin is an important target for cancer therapies, as inhibiting its function can disrupt the division of rapidly dividing cancer cells, leading to their death .
Mode of Action
The compound’s mode of action involves a radical addition to a vinyl azide reagent, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilised 2-hydroxypropyl radical, ultimately effecting cyanomethylation . This process can introduce cyanomethyl groups into a range of substrates via trapping of α-carbonyl, heterobenzylic, alkyl, sulfonyl and aryl radicals .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
These properties highlight the potential of such compounds as anticancer agents .
Result of Action
The result of the compound’s action is the formation of densely functionalized cyclopropyl nitriles . In vitro cytotoxicity assessments have revealed significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells .
Action Environment
The action of cyanomethyl (Z)-3-phenyl-2-propenoate is influenced by environmental factors such as the presence of other organic and inorganic bases . The compound’s action, efficacy, and stability can also be affected by the specific reaction conditions, including temperature and solvent .
Future Directions
properties
IUPAC Name |
cyanomethyl (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSKCGLGNTMPA-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyanomethyl (Z)-3-phenyl-2-propenoate |
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